Benzethonium Chloride

描述

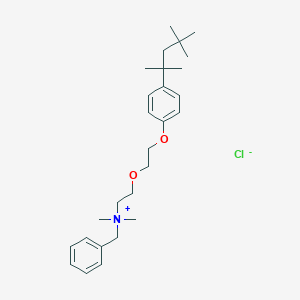

Structure

3D Structure of Parent

属性

IUPAC Name |

benzyl-dimethyl-[2-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethyl]azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H42NO2.ClH/c1-26(2,3)22-27(4,5)24-13-15-25(16-14-24)30-20-19-29-18-17-28(6,7)21-23-11-9-8-10-12-23;/h8-16H,17-22H2,1-7H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UREZNYTWGJKWBI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOCC[N+](C)(C)CC2=CC=CC=C2.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H42NO2.Cl, C27H42ClNO2 | |

| Record name | BENZETHONIUM CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19856 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZETHONIUM CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0387 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6023810 | |

| Record name | Benzethonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Benzethonium chloride appears as odorless white crystals or powder with a very bitter taste. A 1% solution in water is slightly alkaline to litmus. (NTP, 1992), Colorless or white solid in various forms; Hygroscopic; Soluble in water; [ICSC] White powder; [MSDSonline] Very bitter taste; 1% solution has a pH of 4.8-5.5; [HSDB], COLOURLESS OR WHITE HYGROSCOPIC SOLID IN VARIOUS FORMS. | |

| Record name | BENZETHONIUM CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19856 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzethonium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3845 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BENZETHONIUM CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0387 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

10 to 50 mg/mL at 64 °F (NTP, 1992), VERY SOL IN WATER GIVING FOAMY, SOAPY SOLN; SOL IN ALC, ACETONE, CHLOROFORM, SLIGHTLY SOL IN ETHER, Solubility in water: very good | |

| Record name | BENZETHONIUM CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19856 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZETHONIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/567 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZETHONIUM CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0387 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

COLORLESS CRYSTALS | |

CAS No. |

121-54-0, 5929-09-9 | |

| Record name | BENZETHONIUM CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19856 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzethonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzethonium chloride [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phemerol chloride monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005929099 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | benzethonium chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755908 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | benzethonium chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20200 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanaminium, N,N-dimethyl-N-[2-[2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]ethoxy]ethyl]-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzethonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzethonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.073 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZETHONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PH41D05744 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BENZETHONIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/567 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZETHONIUM CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0387 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

327 to 331 °F (NTP, 1992), 164-166 °C (HOT STAGE), EUTECTIC TEMP: PHENANTHRENE 86 °C; BENZANTHRENE 98 °C, 160-165 °C | |

| Record name | BENZETHONIUM CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19856 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZETHONIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/567 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZETHONIUM CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0387 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

The Disruption of Microbial Cell Membranes by Benzethonium Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzethonium chloride, a quaternary ammonium compound (QAC), is a potent antimicrobial agent with a broad spectrum of activity against bacteria, fungi, and enveloped viruses. Its primary mechanism of action involves the catastrophic disruption of microbial cell membranes. This technical guide provides an in-depth exploration of the molecular interactions and downstream cellular consequences of this compound exposure. It includes a summary of its antimicrobial efficacy, detailed experimental protocols for studying membrane disruption, and visual representations of the key mechanisms and workflows.

Introduction

Quaternary ammonium compounds are a class of cationic surfactants widely utilized as disinfectants, antiseptics, and preservatives. This compound's amphiphilic nature, characterized by a positively charged hydrophilic head and a hydrophobic tail, is central to its antimicrobial properties. This structure facilitates its interaction with and subsequent destabilization of the negatively charged components of microbial cell membranes, leading to a rapid loss of membrane integrity and cell death.[1] Understanding the precise mechanisms of this disruption is crucial for the development of new antimicrobial strategies and for optimizing the use of existing biocides.

Mechanism of Action

The antimicrobial activity of this compound is a multi-step process that culminates in the lysis of the microbial cell.

-

Electrostatic Attraction: The positively charged quaternary ammonium head of the this compound molecule is electrostatically attracted to the negatively charged components of the microbial cell envelope, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria.

-

Hydrophobic Interaction and Intercalation: The hydrophobic alkyl chain of this compound then interacts with the lipid bilayer of the cell membrane, intercalating into the hydrophobic core.[1]

-

Membrane Permeabilization: This insertion disrupts the ordered structure of the lipid bilayer, leading to an increase in membrane fluidity and the formation of pores or micelles. This compromises the membrane's function as a selective barrier.

-

Leakage of Intracellular Contents: The loss of membrane integrity results in the leakage of essential intracellular components, including ions (such as K+), nucleotides, amino acids, and other metabolites. This leads to a dissipation of the electrochemical gradients necessary for vital cellular processes like ATP synthesis and transport.

-

Enzyme Inhibition and Protein Denaturation: this compound can also inhibit membrane-bound enzymes and cause the denaturation of cellular proteins, further contributing to its lethal effect.

Signaling Pathway of this compound-Induced Cell Disruption

Quantitative Data: Antimicrobial Efficacy

The efficacy of this compound is often quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents visible growth of a microorganism.

| Microorganism | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | ATCC 6538 | 1 - 4 | [2] |

| Staphylococcus aureus (MRSA) | Clinical Isolates | 1 - >4 | [2] |

| Escherichia coli | ATCC 25922 | 16 - 64 | [3] |

| Pseudomonas aeruginosa | ATCC 27853 | 64 - 256 | [4] |

| Candida albicans | ATCC 10231 | 1 - 8 | [1] |

Note: MIC values can vary depending on the specific strain, testing methodology, and culture conditions.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound.

-

Prepare Inoculum: Culture the test microorganism on an appropriate agar medium. Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

-

Prepare this compound Dilutions: Perform serial two-fold dilutions of a stock solution of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (microorganism in broth without this compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the optimal temperature for the test microorganism (e.g., 35-37°C for most bacteria) for 18-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth.

Membrane Permeabilization Assay (ONPG Assay)

This assay measures the leakage of cytoplasmic β-galactosidase through a compromised inner membrane using the chromogenic substrate o-nitrophenyl-β-D-galactopyranoside (ONPG).[5][6]

-

Cell Preparation: Grow a β-galactosidase-constitutive, lactose permease-deficient strain of E. coli (e.g., ML-35) to mid-log phase.[5] Harvest the cells by centrifugation, wash twice with a suitable buffer (e.g., 10 mM PBS, pH 7.4), and resuspend in the same buffer to a standardized optical density (e.g., OD600 of 0.5).[5]

-

Assay Setup: In a 96-well plate, add the bacterial suspension to wells containing various concentrations of this compound.

-

Substrate Addition: Add ONPG solution to each well to a final concentration of 1.5 mM.[5]

-

Kinetic Measurement: Immediately begin measuring the absorbance at 420 nm at regular intervals using a microplate reader. The increase in absorbance corresponds to the hydrolysis of ONPG to o-nitrophenol, indicating β-galactosidase activity from leaked enzymes.

-

Data Analysis: Plot the rate of change in absorbance over time for each this compound concentration to determine the dose-dependent effect on membrane permeabilization.

Membrane Potential Assay (DiSC3(5) Assay)

This assay utilizes the fluorescent probe 3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5)) to measure changes in bacterial membrane potential.[7][8][9] In polarized cells, the dye accumulates and its fluorescence is quenched. Depolarization of the membrane leads to the release of the dye and a subsequent increase in fluorescence.[7][8][9]

-

Cell Preparation: Grow the bacterial strain of interest to the mid-logarithmic phase. Harvest the cells by centrifugation, wash them with a suitable buffer (e.g., 5 mM HEPES with 5 mM glucose), and resuspend them in the same buffer to a standardized optical density.

-

Dye Loading: Add DiSC3(5) to the cell suspension to a final concentration of approximately 1 µM and incubate in the dark to allow the dye to accumulate in the polarized cells, resulting in fluorescence quenching.

-

Baseline Measurement: Transfer the cell suspension to a fluorometer cuvette or a black 96-well plate and record the baseline fluorescence.

-

Treatment: Add this compound at various concentrations to the cell suspension.

-

Fluorescence Monitoring: Continuously monitor the fluorescence intensity. An increase in fluorescence indicates membrane depolarization.

-

Controls: Use a known depolarizing agent, such as valinomycin (for Gram-positive bacteria) or carbonyl cyanide m-chlorophenyl hydrazone (CCCP), as a positive control to induce maximal depolarization.

Transmission Electron Microscopy (TEM)

TEM allows for the direct visualization of morphological changes in microbial cells upon treatment with this compound.[8]

-

Treatment: Incubate the microbial culture with a sub-lethal or lethal concentration of this compound for a specified time.

-

Fixation: Harvest the cells by centrifugation and fix them with a primary fixative, such as 2.5% glutaraldehyde in a suitable buffer (e.g., 0.1 M cacodylate buffer), to preserve the cellular structures.[8]

-

Post-fixation: After washing, post-fix the cells with 1% osmium tetroxide to enhance contrast.[8]

-

Dehydration: Dehydrate the fixed cells through a graded series of ethanol or acetone concentrations.[10]

-

Embedding: Infiltrate the dehydrated cells with an epoxy resin and polymerize it at an elevated temperature.[10]

-

Sectioning: Cut ultrathin sections (60-90 nm) of the embedded sample using an ultramicrotome equipped with a diamond knife.

-

Staining: Mount the sections on a copper grid and stain them with heavy metal salts, such as uranyl acetate and lead citrate, to further enhance contrast.

-

Imaging: Examine the stained sections under a transmission electron microscope to observe any alterations in the cell membrane and overall cellular morphology.

Conclusion

This compound exerts its potent antimicrobial effects primarily through the rapid and extensive disruption of microbial cell membranes. Its amphiphilic structure enables a multi-step assault on the membrane, leading to increased permeability, leakage of vital cellular components, and ultimately, cell death. The experimental protocols detailed in this guide provide robust methods for researchers to investigate and quantify the membrane-disrupting properties of this compound and other antimicrobial agents. A thorough understanding of these mechanisms is paramount for the continued development of effective strategies to combat microbial growth and infection.

References

- 1. parksideirl.com [parksideirl.com]

- 2. Susceptibility of Methicillin-Resistant and -Susceptible Staphylococcus aureus Isolates of Various Clonal Lineages from Germany to Eight Biocides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Pseudomonas aeruginosa cells adapted to benzalkonium chloride show resistance to other membrane-active agents but not to clinically relevant antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inner Membrane Permeability Assay (ONPG Assay) - Hancock Lab [cmdr.ubc.ca]

- 6. static.igem.org [static.igem.org]

- 7. phexcom.com [phexcom.com]

- 8. TEM Studies on Antibacterial Mechanisms of Black Phosphorous Nanosheets - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. news-medical.net [news-medical.net]

Whitepaper: Investigating the Broad-Spectrum Antitumor Activity of Benzethonium Chloride

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Benzethonium chloride (BZN), a quaternary ammonium salt approved by the FDA as an antiseptic and disinfectant, has emerged as a promising broad-spectrum anticancer agent.[1][2][3][4] Initially identified through high-throughput screening, subsequent research has demonstrated its efficacy against a wide range of cancer cell lines, including those from head and neck, lung, and osteosarcoma cancers.[2][4][5] This technical guide provides a comprehensive overview of the antitumor activities of this compound, detailing its mechanisms of action, summarizing key quantitative data, and providing detailed experimental protocols for its investigation. The document is intended to serve as a resource for researchers exploring the therapeutic potential of BZN in oncology.

Mechanism of Action

This compound exerts its antitumor effects through multiple mechanisms, leading to the inhibition of cancer cell proliferation and induction of cell death. Its primary modes of action include the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways.

Induction of Apoptosis and Autophagy

A primary mechanism of BZN's anticancer activity is the induction of apoptosis.[1][2][5] Treatment with BZN leads to classic apoptotic events, including nuclear condensation and blebbing.[5][6] The apoptotic cascade is initiated through the mitochondrial pathway, characterized by a loss of mitochondrial membrane potential (ΔΨM), which precedes an increase in cytosolic Ca2+ levels and subsequent cell death.[3][5][7] This process involves the activation of initiator caspases (caspase-2, -8, -9) and executioner caspases (caspase-3), leading to the cleavage of PARP.[1][5][8]

Interestingly, transmission electron microscopy has revealed that BZN treatment can also induce autophagy, evidenced by the swelling of the rough endoplasmic reticulum and the autophagocytosis of mitochondria.[5] While autophagy can sometimes act as a survival mechanism for cancer cells, in this context, it appears to be part of the cell death process initiated by BZN.[5][9]

Cell Cycle Arrest

In lung cancer cells, this compound has been shown to induce cell cycle arrest at the G1 phase.[1] This effect is linked to the modulation of key cell cycle regulatory proteins. Quantitative proteomics analysis revealed that cell cycle control is a primary pathway affected by BZN treatment.[1] Specifically, BZN promotes the p38-mediated phosphorylation of cyclin D1 at threonine 286, which accelerates its degradation and prevents the transition from G1 to S phase, thereby inhibiting cell proliferation.[1]

Inhibition of STAT3 and MAPK Signaling

In head and neck squamous cell carcinoma (HNSCC), BZN acts as a potent inhibitor of the STAT3 signaling pathway.[2] Mechanistic studies suggest BZN may directly bind to the SH2 domain of STAT3, which inhibits its dimerization and subsequent translocation to the nucleus.[2][10] This prevents the transcription of downstream target genes, such as the anti-apoptotic protein MCL-1, thereby promoting mitochondrial-mediated apoptosis.[2]

Furthermore, in HNSCC cells, BZN has been observed to significantly decrease the phosphorylation of key components of the MAPK pathway, including JNK, ERK, and p38.[2] This is in contrast to findings in lung cancer where BZN activates p38.[1][2] This suggests that the impact of BZN on the MAPK pathway may be context-dependent and vary across different cancer types.

Quantitative Data on Antitumor Activity

The broad-spectrum antitumor activity of this compound is supported by extensive in vitro and in vivo data.

In Vitro Cytotoxicity

BZN has demonstrated potent cytotoxicity against a wide array of human cancer cell lines, often with significantly higher selectivity for cancer cells over normal cells.[5][7] The half-maximal inhibitory concentration (IC50) or effective dose (ED50) values from various studies are summarized below.

Table 1: In Vitro Cytotoxicity of this compound (IC50/ED50 Values)

| Cell Line | Cancer Type | IC50/ED50 (µM) | Incubation Time (hours) | Reference |

| FaDu | Hypopharyngeal Squamous Carcinoma | 3.8 | 48 | [5][7][8] |

| C666-1 | Nasopharyngeal Carcinoma | 5.3 | 48 | [5][7][8] |

| CAL27 | Head and Neck Squamous Carcinoma | 13.73 | 48 | [2] |

| TU686 | Laryngeal Carcinoma | 2.345 | 48 | [2] |

| A549 | Lung Adenocarcinoma | Not specified (dose-dependent apoptosis) | - | [1] |

| H1299 | Non-Small Cell Lung Cancer | Not specified (dose-dependent apoptosis) | - | [1] |

| GM05757 | Normal Human Fibroblast | 17.0 | 48 | [5][7] |

| NIH 3T3 | Normal Mouse Fibroblast | 42.2 | 48 | [5][7] |

Normal cell lines are italicized for comparison.

In Vivo Efficacy

Preclinical studies using xenograft animal models have confirmed the antitumor efficacy of BZN in vivo. These studies show that systemic administration of BZN can significantly delay tumor growth and, in some cases, completely ablate the tumor-forming ability of cancer cells.[1][5][7]

Table 2: In Vivo Antitumor Efficacy of this compound

| Animal Model | Cancer Type / Cell Line | Dosage & Administration | Key Findings | Reference |

| SCID Mice | Hypopharyngeal Squamous Carcinoma (FaDu) | 5 mg/kg, i.p., daily for 5 days | Delayed growth of established xenograft tumors; Additive effect with radiation therapy. | [5][8] |

| SCID Mice | Hypopharyngeal Squamous Carcinoma (FaDu) | Pre-treatment of cells with 9 µM BZN for 48h | Complete ablation of tumor-forming ability. | [5][6] |

| Nude Mice | Lung Adenocarcinoma (A549) | 5 mg/kg (i.p.) or 10 mg/kg (oral) every two days | Marked suppression of tumor growth; Decreased Ki-67 proliferation index. | [1] |

| Rag1-/- Mice | Head and Neck Squamous Carcinoma (MOC1) | Not specified | Markedly suppressed tumor growth. | [10] |

Importantly, in these studies, BZN was well-tolerated, with no obvious toxic effects on the vital organs of the animals, suggesting a favorable safety profile for in vivo applications.[1]

Experimental Protocols

The following section details the methodologies for key experiments used to characterize the antitumor activity of this compound.

General Experimental Workflow

The investigation of a potential anticancer agent like BZN typically follows a structured workflow, progressing from initial in vitro screening to more complex in vivo validation.

Cell Viability Assay (MTS-based)

This protocol is adapted from studies screening for anticancer compounds.[5]

-

Cell Seeding: Seed cancer cells (e.g., FaDu) in 96-well plates at a density of 5,000 cells per well in 100 µL of growth medium. Incubate for 24 hours at 37°C and 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate vehicle (e.g., DMSO). Add the compound to the wells. Include vehicle-only (negative control) and a known cytotoxic agent (positive control, e.g., 166.6 µmol/L cisplatin).

-

Incubation: Incubate the plates for 48 hours under standard culture conditions.

-

MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's specifications.

-

Data Acquisition: After a further incubation period (typically 1-4 hours), measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the negative control. Plot dose-response curves and determine the IC50/ED50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to quantify apoptosis and necrosis via flow cytometry.[1][2]

-

Cell Culture and Treatment: Plate cells (e.g., A549, H1299) and treat with varying concentrations of BZN for the desired time (e.g., 24-48 hours).

-

Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with ice-cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.

In Vivo Xenograft Tumor Model

This protocol describes the establishment and treatment of tumors in immunodeficient mice.[1][5]

-

Animal Model: Use 6- to 8-week-old immunodeficient mice (e.g., SCID or nude mice).

-

Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 2.5 × 10^5 FaDu cells or A549 cells) into the flank or another suitable site.

-

Tumor Growth Monitoring: Monitor the animals regularly for tumor formation. Measure tumor volume using calipers.

-

Randomization and Treatment: Once tumors reach a predetermined size (e.g., ~0.5 cm in diameter), randomize the mice into treatment and control groups.

-

Drug Administration: Administer BZN via the desired route (e.g., intraperitoneal injection at 5 mg/kg) or vehicle control according to the planned schedule.

-

Efficacy and Toxicity Assessment: Continue to monitor tumor volume and the body weight of the mice throughout the study. At the end of the study, excise tumors for weight measurement and further analysis (e.g., histology, IHC for markers like Ki-67).[1]

Mitochondrial Membrane Potential (ΔΨM) Assay

This protocol measures changes in mitochondrial health.[5]

-

Cell Culture and Treatment: Seed cells (e.g., FaDu) in flasks or plates and treat with BZN or vehicle control.

-

Staining: At various time points, load the cells with a fluorescent dye sensitive to ΔΨM, such as DiIC1(5).

-

Analysis: Analyze the fluorescence intensity of the cells using flow cytometry. A decrease in fluorescence indicates depolarization of the mitochondrial membrane, a key event in early apoptosis.

Conclusion

This compound, a compound long utilized for its antimicrobial properties, demonstrates significant and broad-spectrum antitumor activity. Its multifaceted mechanism of action—encompassing the induction of apoptosis and autophagy, G1 cell cycle arrest, and the inhibition of critical oncogenic signaling pathways like STAT3—positions it as a compelling candidate for further oncological drug development. In vivo studies have corroborated its efficacy in suppressing tumor growth at well-tolerated doses. The comprehensive data and protocols presented in this guide offer a foundational resource for researchers aiming to explore and potentially harness the therapeutic capabilities of this compound in the fight against cancer.

References

- 1. This compound suppresses lung cancer tumorigenesis through inducing p38-mediated cyclin D1 degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of this compound as a potent STAT3 inhibitor for the treatment of HNSCC - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. This compound: a novel anticancer agent identified by using a cell-based small-molecule screen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

Benzethonium Chloride: A Technical Guide to a Novel Cancer-Specific Compound

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Benzethonium Chloride (BZN), a quaternary ammonium salt approved by the FDA as an anti-infective agent, which has been identified as a potent, broad-spectrum anticancer compound.[1][2][3] This document synthesizes current research on its mechanisms of action, quantitative efficacy, and the experimental protocols used to elucidate its cancer-specific properties.

Mechanism of Action: A Multi-Faceted Anticancer Strategy

This compound exerts its anticancer effects through several distinct but interconnected signaling pathways. Its primary modes of action involve the induction of apoptosis, cell cycle arrest, and the direct inhibition of key oncogenic signaling cascades.

Induction of Apoptosis

A primary mechanism of BZN-induced cell death is the activation of the apoptotic cascade.[4][5] In various cancer cell lines, BZN treatment leads to classic hallmarks of apoptosis, including nuclear condensation and membrane blebbing.[6] The process is initiated through the intrinsic, or mitochondrial, pathway.

Key events include:

-

Mitochondrial Dysfunction: BZN is proposed to dysregulate the mitochondria or the rough endoplasmic reticulum (rER).[7][8] This leads to a loss of mitochondrial membrane potential (ΔΨM), a critical early event in apoptosis.[7][9]

-

Calcium Influx: The loss of membrane potential is followed by an increase in cytosolic Ca2+ levels.[7][9]

-

Caspase Activation: BZN treatment triggers the activation of initiator caspases (caspase-2, -8, -9) and the executioner caspase-3.[5][7][8] Activated caspase-3 then cleaves key cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to cell death.[1][10]

-

Modulation of Apoptotic Regulators: In hepatocellular carcinoma models, BZN has been shown to upregulate the pro-apoptotic protein p53 and downregulate the anti-apoptotic protein Bcl-2.[11]

Cell Cycle Arrest at G1 Phase

In non-small cell lung cancer (NSCLC) cells, BZN has been demonstrated to halt cell proliferation by inducing cell cycle arrest at the G1 phase.[1] This mechanism is primarily mediated through the activation of the p38 MAPK signaling pathway.

The pathway proceeds as follows:

-

p38 Activation: BZN treatment leads to a marked increase in the phosphorylation of p38 (p-p38), indicating its activation.[1]

-

Cyclin D1 Phosphorylation: Activated p38 phosphorylates Cyclin D1 at the threonine 286 (T286) residue.[1]

-

Cyclin D1 Degradation: Phosphorylation at T286 targets Cyclin D1 for ubiquitin-mediated proteasomal degradation.[1]

-

G1 Arrest: The subsequent decrease in Cyclin D1 protein levels prevents the G1 to S phase transition, thereby arresting the cell cycle and inhibiting proliferation.[1]

Direct Inhibition of STAT3 Signaling

In head and neck squamous cell carcinoma (HNSCC), BZN acts as a potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[2][12] The abnormal activation of STAT3 is a known driver of tumorigenesis in many cancers.[2]

BZN's inhibitory mechanism includes:

-

Direct Binding: BZN is proposed to directly bind to the Src Homology 2 (SH2) domain of the STAT3 protein.[2][12][13]

-

Inhibition of Dimerization: This binding prevents the phosphorylation-induced homodimerization of STAT3 monomers.[2][12]

-

Blocked Nuclear Translocation: Without dimerization, STAT3 cannot translocate from the cytoplasm to the nucleus.[2][12]

-

Downregulation of Target Genes: The absence of nuclear STAT3 prevents the transcription of its target genes, such as the anti-apoptotic protein MCL-1.[2][12] The downregulation of MCL-1 contributes to the induction of mitochondrial-mediated apoptosis.[12][13]

Quantitative Data: In Vitro Efficacy

BZN has demonstrated potent and selective cytotoxicity against a range of cancer cell lines while showing significantly less effect on normal, untransformed cells.[7][9] The half-maximal inhibitory concentration (IC50) or effective dose (ED50) values from various studies are summarized below.

| Cell Line | Cancer Type / Origin | Parameter | Value (µM) | Incubation Time | Reference |

| Cancer | |||||

| FaDu | Hypopharyngeal Squamous Carcinoma | ED50 | 3.8 | 48 hours | [7][9] |

| C666-1 | Nasopharyngeal Carcinoma | ED50 | 5.3 | 48 hours | [7][9] |

| CAL27 | Head and Neck Squamous Cell Carcinoma | IC50 | 13.73 | 48 hours | [2] |

| FaDu | Head and Neck Squamous Cell Carcinoma | IC50 | 14.37 | 48 hours | [2] |

| TU177 | Head and Neck Squamous Cell Carcinoma | IC50 | 6.24 | 48 hours | [2] |

| TU686 | Head and Neck Squamous Cell Carcinoma | IC50 | 2.345 | 48 hours | [2] |

| H1975 | Non-Small Cell Lung Cancer | IC50 | ~5-10 | 24 hours | [14] |

| Normal | |||||

| NIH 3T3 | Mouse Embryonic Fibroblast | ED50 | 42.2 | 48 hours | [7][9] |

| GM05757 | Primary Normal Human Fibroblast | ED50 | 17.0 | 48 hours | [7][9] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the anticancer properties of this compound.

Cell Viability Assay (MTS / CCK-8)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Cancer cells (e.g., FaDu, A549, H1975, CAL27) are seeded into 96-well plates at a density of 5,000 to 10,000 cells per well and allowed to adhere for 24 hours.[2][7][14]

-

Treatment: Cells are treated with various concentrations of BZN (e.g., 0-20 µM) dissolved in DMSO. Control wells receive DMSO vehicle alone (typically 0.1%).[2][7]

-

Incubation: Plates are incubated for specified time periods (e.g., 24, 48, or 72 hours).[1][2]

-

Reagent Addition: 10-20 µL of MTS or CCK-8 reagent is added to each well, followed by incubation at 37°C for 2-4 hours.[2]

-

Measurement: The absorbance is measured using a microplate reader at the appropriate wavelength (450 nm for CCK-8, 490 nm for MTS).[2]

-

Analysis: Cell viability is calculated relative to the vehicle-treated control cells. IC50/ED50 values are determined using dose-response curve analysis.[2][7]

Apoptosis Assay (Annexin V-FITC / Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Cells are seeded in 6-well plates and treated with varying concentrations of BZN for a specified time (e.g., 48 hours).[1]

-

Cell Collection: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Binding Buffer.

-

Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol, typically for 15 minutes at room temperature in the dark.

-

Flow Cytometry: The stained cells are analyzed on a flow cytometer. Annexin V-positive/PI-negative cells are scored as early apoptotic, while double-positive cells are scored as late apoptotic/necrotic.[1]

In Vivo Xenograft Tumor Growth Study

This protocol evaluates the antitumor efficacy of BZN in a living organism.

-

Cell Implantation: Severe combined immunodeficient (SCID) or nude mice are subcutaneously injected with a suspension of cancer cells (e.g., 2.5 x 10^5 FaDu cells or 3 x 10^6 MOC1 cells).[2][7]

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., ~100 mm³).[2]

-

Treatment: Mice are randomized into control and treatment groups. The treatment group receives intraperitoneal (i.p.) injections of BZN (e.g., 2.5-5 mg/kg) on a set schedule (e.g., daily for 5 days or every 2 days). The control group receives injections of the vehicle (e.g., PBS).[2][6]

-

Monitoring: Tumor volume and mouse body weight are monitored regularly throughout the experiment.[1]

-

Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be processed for further analysis, such as immunohistochemistry for proliferation markers (Ki-67) or apoptosis.[1]

In Vivo Efficacy and Therapeutic Potential

In preclinical xenograft models, BZN has demonstrated significant antitumor activity.[1][9] Intraperitoneal administration of BZN markedly suppressed tumor growth in mice bearing lung cancer or HNSCC xenografts.[1][2] Studies have shown that BZN can ablate the tumor-forming ability of cancer cells and delay the growth of established tumors.[7][9] Furthermore, BZN enhances the sensitivity of lung cancer cells to gefitinib, a first-line EGFR inhibitor, suggesting potential for combination therapies.[1] In vivo analysis of tumors from BZN-treated mice confirmed an increase in apoptosis and a decrease in the Ki-67 proliferation index, consistent with its in vitro mechanisms of action.[1] These findings highlight BZN as a promising therapeutic agent for further development in cancer treatment.[12]

References

- 1. This compound suppresses lung cancer tumorigenesis through inducing p38-mediated cyclin D1 degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of this compound as a potent STAT3 inhibitor for the treatment of HNSCC - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Cationic surfactants induce apoptosis in normal and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. go.drugbank.com [go.drugbank.com]

- 9. This compound: a novel anticancer agent identified by using a cell-based small-molecule screen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synergistic Effect of this compound Combined with Endoxan against Hepatocellular Carcinoma in Rats through Targeting Apoptosis Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of this compound as a potent STAT3 inhibitor for the treatment of HNSCC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Discovery of this compound as a potent STAT3 inhibitor for the treatment of HNSCC [frontiersin.org]

- 14. The anti-tumor effects of main component (this compound) of butorphanol tartrate injection in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

Benzethonium Chloride: A Comprehensive Technical Guide for Research Professionals

An In-depth Whitepaper on the Core Physical, Chemical, and Biological Properties of Benzethonium Chloride for Application in Scientific Research and Drug Development.

Introduction

This compound is a synthetic quaternary ammonium salt with a well-established profile as a potent antimicrobial agent and surfactant.[1][2] Its broad-spectrum activity against bacteria, fungi, and viruses has led to its widespread use as a preservative in pharmaceutical and cosmetic formulations, as well as an active ingredient in topical antiseptics and disinfectants.[3][4] This technical guide provides a comprehensive overview of the core physical, chemical, and biological properties of this compound, with a focus on its applications in research and drug development. Detailed experimental protocols and visual representations of its mechanisms of action are included to support researchers, scientists, and drug development professionals in their work with this versatile compound.

Core Physical and Chemical Properties

This compound is a white or yellowish-white crystalline powder with a mild odor and a very bitter taste.[5][6] It is chemically stable under normal conditions but is hygroscopic and sensitive to light.[3][7]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Chemical Name | N-Benzyl-N,N-dimethyl-2-{2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy}ethan-1-aminium chloride | [4] |

| CAS Number | 121-54-0 | [3][8] |

| Molecular Formula | C27H42ClNO2 | [3][6] |

| Molecular Weight | 448.08 g/mol | [3][8][9] |

| Appearance | White or yellowish-white crystalline powder | [5][6] |

| Melting Point | 158 - 166 °C | [5][7][9] |

| Boiling Point | >162 °C | [7] |

| Solubility | Soluble in water, ethanol, and chloroform; slightly soluble in ether. | [10] |

| pKa (Strongest Acidic) | 17.31 | [11] |

| pKa (Strongest Basic) | -4.1 | [11] |

| pH (1% aqueous solution) | 4.8 - 5.5 | [12][13] |

| Stability | Stable under normal conditions; hygroscopic; light-sensitive. Incompatible with strong oxidizing agents, soap, and anionic detergents. | [3][7][14] |

Antimicrobial and Spermicidal Activity

This compound's primary biological activity stems from its nature as a cationic surfactant. This property allows it to disrupt the cellular membranes of microorganisms, leading to a cascade of events that result in cell death.[15]

Antimicrobial Mechanism of Action

The antimicrobial action of this compound is a multi-faceted process targeting the fundamental components of microbial cells:

-

Membrane Disruption: The positively charged quaternary ammonium head of the molecule interacts with the negatively charged components of the microbial cell envelope.[1] The long, hydrophobic tail then penetrates the lipid bilayer of the cell membrane.[1] This integration disrupts the membrane's integrity, leading to increased permeability.[1]

-

Leakage of Intracellular Contents: The compromised cell membrane allows for the leakage of essential ions, nucleotides, and other small molecules from the cytoplasm, disrupting the cell's osmotic balance and vital functions.[1][15]

-

Protein Denaturation: this compound can disrupt the hydrogen bonds and hydrophobic interactions that maintain the tertiary structure of proteins, leading to their denaturation and loss of function.[1] This affects critical enzymes and structural proteins.

-

Inhibition of DNA Synthesis: There is evidence to suggest that this compound can interfere with DNA replication, further preventing microbial proliferation.[1]

Caption: Antimicrobial mechanism of this compound.

Spermicidal Activity

This compound also exhibits potent spermicidal activity, making it a subject of interest in contraceptive research.[11] Its mechanism of action on spermatozoa is primarily through the disruption of the sperm cell membrane, leading to immobilization and loss of fertilizing capacity.

Effects on Eukaryotic Cell Signaling Pathways

Recent research has unveiled that this compound can modulate specific signaling pathways in eukaryotic cells, suggesting potential applications beyond its antimicrobial properties, particularly in oncology.

Inhibition of STAT3 Signaling Pathway

In head and neck squamous cell carcinoma (HNSCC) cells, this compound has been shown to act as a potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[16][17][18]

The proposed mechanism involves:

-

Binding to STAT3: this compound may directly bind to the SH2 domain of the STAT3 protein.[17][18]

-

Inhibition of Dimerization: This binding prevents the dimerization of STAT3 monomers.[17][18]

-

Blocked Nuclear Translocation: Consequently, the translocation of phosphorylated STAT3 (p-STAT3) from the cytoplasm to the nucleus is inhibited.[17][18]

-

Downregulation of Target Genes: This prevents the transcription of STAT3 target genes, such as the anti-apoptotic protein MCL-1.[17][18]

-

Induction of Apoptosis: The downregulation of anti-apoptotic proteins leads to the induction of mitochondrial-mediated apoptosis in cancer cells.[17][18]

Caption: Inhibition of STAT3 signaling by this compound.

Activation of p38 MAPK Pathway

In lung cancer cells, this compound has been observed to suppress tumorigenesis by activating the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[19] This activation leads to the degradation of cyclin D1, a key regulator of the cell cycle.

The proposed mechanism is as follows:

-

Activation of p38: this compound treatment leads to the phosphorylation and activation of p38 MAPK.

-

Phosphorylation of Cyclin D1: Activated p38 phosphorylates cyclin D1 at the threonine 286 residue.

-

Ubiquitination and Degradation: This phosphorylation event marks cyclin D1 for ubiquitination and subsequent degradation by the proteasome.

-

Cell Cycle Arrest: The degradation of cyclin D1 leads to cell cycle arrest at the G1 phase, thereby inhibiting cancer cell proliferation.

Caption: Activation of p38 MAPK pathway by this compound.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound against a specific microorganism.

Materials:

-

This compound stock solution (e.g., 1 mg/mL in sterile deionized water)

-

Sterile 96-well microtiter plates

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Microorganism culture in log-phase growth

-

Sterile pipette tips and multichannel pipette

-

Incubator

Procedure:

-

Prepare Serial Dilutions:

-

Add 100 µL of sterile broth to wells 2-12 of a 96-well plate.

-

Add 200 µL of the this compound stock solution to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

-

Well 11 will serve as the growth control (no this compound).

-

Well 12 will serve as the sterility control (broth only).

-

-

Inoculate the Plate:

-

Dilute the log-phase microbial culture in sterile broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Add 100 µL of the diluted inoculum to wells 1-11. Do not add inoculum to well 12.

-

-

Incubation:

-

Cover the plate and incubate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

-

Determine MIC:

-

After incubation, visually inspect the wells for turbidity (a sign of microbial growth).

-

The MIC is the lowest concentration of this compound in which there is no visible growth.

-

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol provides a general method for the quantification of this compound. The specific parameters may need optimization based on the available instrumentation and sample matrix.

Materials:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

This compound standard

-

Mobile phase: Acetonitrile and a buffer (e.g., phosphate buffer, pH 3.0)

-

Methanol or other suitable solvent for sample preparation

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound standard in the mobile phase or a suitable solvent.

-

Prepare a series of working standard solutions by diluting the stock solution to create a calibration curve (e.g., 10, 25, 50, 100, 200 µg/mL).

-

-

Sample Preparation:

-

Accurately weigh or measure the sample containing this compound.

-

Dissolve and dilute the sample in the mobile phase or a suitable solvent to a concentration within the range of the calibration curve.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Mobile Phase: A typical starting point is a mixture of acetonitrile and phosphate buffer (e.g., 60:40 v/v). The gradient or isocratic elution will depend on the sample complexity.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25°C

-

Detection Wavelength: 262 nm

-

Injection Volume: 20 µL

-

-

Analysis:

-

Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

-

Inject the sample solutions.

-

Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

-

Toxicology and Safety

While this compound is widely used, it is important to be aware of its toxicological profile, especially at higher concentrations.

Table 2: Toxicological Data for this compound

| Route of Administration | Organism | LD50 | References |

| Oral | Rat | 295 - 368 mg/kg | [20][21][22] |

| Oral | Mouse | 338 mg/kg | [20] |

| Intravenous | Mouse | 29.5 mg/kg | [20] |

| Intraperitoneal | Rat | 16.5 mg/kg | [23] |

| Intravenous | Rat | 19 mg/kg | [23] |

Ingestion of high concentrations can cause severe burns to the mouth and throat.[14][20] It is also classified as a skin and eye irritant.[22]

Conclusion

This compound is a well-characterized quaternary ammonium compound with a robust dataset supporting its physical, chemical, and biological properties. Its primary antimicrobial and spermicidal activities are driven by its cationic surfactant nature, leading to the disruption of cellular membranes. Furthermore, emerging research highlights its potential to modulate key signaling pathways in eukaryotic cells, opening new avenues for therapeutic applications, particularly in oncology. This technical guide provides a foundational resource for researchers and drug development professionals, offering both comprehensive data and practical experimental protocols to facilitate further investigation and application of this versatile molecule. Adherence to appropriate safety protocols is essential when handling this compound, particularly in its concentrated forms.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound | 121-54-0 [chemicalbook.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. getchem.com [getchem.com]

- 6. This compound - High Purity Certified Reference Material at Best Price in Mumbai [nacchemical.com]

- 7. This compound CAS#: 121-54-0 [chemicalbook.com]

- 8. scbt.com [scbt.com]

- 9. This compound for synthesis 121-54-0 [sigmaaldrich.com]

- 10. Benzalkonium chloride | CAS#:8001-54-5 | Chemsrc [chemsrc.com]

- 11. go.drugbank.com [go.drugbank.com]

- 12. This compound | C27H42ClNO2 | CID 8478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. slate.greyb.com [slate.greyb.com]

- 14. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 15. What is the mechanism of Benzalkonium Chloride? [synapse.patsnap.com]

- 16. Discovery of this compound as a potent STAT3 inhibitor for the treatment of HNSCC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Discovery of this compound as a potent STAT3 inhibitor for the treatment of HNSCC - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Discovery of this compound as a potent STAT3 inhibitor for the treatment of HNSCC [frontiersin.org]

- 19. This compound suppresses lung cancer tumorigenesis through inducing p38-mediated cyclin D1 degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. This compound - Safety Data Sheet [chemicalbook.com]

- 21. fishersci.com [fishersci.com]

- 22. spectrumchemical.com [spectrumchemical.com]

- 23. lgcstandards.com [lgcstandards.com]

Benzethonium Chloride: An In-Depth Technical Guide to its Surfactant and Antiseptic Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzethonium chloride, a quaternary ammonium compound, is a potent cationic surfactant with broad-spectrum antiseptic properties. This technical guide provides a comprehensive overview of its core characteristics, including its mechanism of action, antimicrobial efficacy, and effects on mammalian cells. Detailed experimental protocols for assessing its antiseptic and cytotoxic activities are provided, alongside visualizations of key signaling pathways influenced by this compound. This document aims to serve as a foundational resource for researchers and professionals in drug development and related scientific fields.

Core Properties of this compound

This compound is a synthetic quaternary ammonium salt. Its structure, featuring a positively charged nitrogen atom covalently bonded to four carbon atoms, imparts significant surfactant and antimicrobial properties. It is an odorless, white solid that is soluble in water.

Surfactant Properties

As a cationic surfactant, this compound reduces the surface tension of water. Its amphiphilic nature, possessing both a hydrophobic and a hydrophilic moiety, allows it to disrupt interfaces between aqueous and non-aqueous phases. This property is crucial for its function as a detergent and emulsifying agent.

The critical micelle concentration (CMC) is a key parameter of any surfactant. For this compound, the CMC in aqueous solutions without added electrolytes has been determined to be approximately 0.0028 mol/L. The addition of electrolytes, such as sodium chloride, can significantly decrease the CMC, thereby enhancing micelle formation.

Antiseptic Properties and Mechanism of Action

This compound exhibits a broad spectrum of antimicrobial activity against bacteria, fungi, and viruses. Its primary mechanism of action involves the disruption of microbial cell membranes. The positively charged head of the this compound molecule interacts with the negatively charged components of the microbial cell wall and membrane. The hydrophobic tail then penetrates the lipid bilayer, leading to a loss of membrane integrity, leakage of essential intracellular components, and ultimately, cell death.[1]

Quantitative Data

Antimicrobial Efficacy: Minimum Inhibitory Concentration (MIC)

| Microorganism | Compound | MIC (µg/mL) | Reference |

| Staphylococcus aureus | This compound | ~3.9 - 15.6 | [2] |

| Staphylococcus aureus | Benzalkonium Chloride | 2 - 10 | [3] |

| Escherichia coli | Benzalkonium Chloride | 50 | [4] |

| Pseudomonas aeruginosa | Benzalkonium Chloride | 25 - >350 | [5] |

| Candida albicans | Benzalkonium Chloride | 7.8 | [6] |

Cytotoxicity: IC50 and EC50 Values

The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) are measures of the potency of a substance in inhibiting a specific biological or biochemical function. The following table presents cytotoxicity data for this compound and the related benzalkonium chloride against various human cell lines.

| Cell Line | Compound | Parameter | Concentration (µM) | Concentration (µg/mL) | Exposure Time | Reference |

| FaDu (human hypopharyngeal squamous cancer) | This compound | EC50 | 3.8 | ~1.7 | 48h | [7] |

| C666-1 (human nasopharyngeal cancer) | This compound | EC50 | 5.3 | ~2.38 | 48h | [7] |

| NIH 3T3 (mouse embryonic fibroblast) | This compound | EC50 | 42.2 | ~18.9 | 48h | [8] |

| GM05757 (primary normal human fibroblast) | This compound | EC50 | 17.0 | ~7.6 | 48h | [8] |

| H358 (human lung epithelial) | Benzalkonium Chloride | IC50 | - | 7.1 | 30 min | [9] |

| H358 (human lung epithelial) | Benzalkonium Chloride | IC50 | - | 1.5 | 24h | [9] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is a standard method for determining the MIC of an antimicrobial agent against a specific microorganism.

Materials:

-

96-well microtiter plates

-

Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Bacterial or fungal culture in logarithmic growth phase

-

This compound stock solution

-

Sterile pipette tips and multichannel pipette

-

Incubator

-

Microplate reader (optional, for spectrophotometric reading)

Procedure:

-

Preparation of Inoculum:

-

Aseptically pick several colonies of the test microorganism from an agar plate and suspend them in sterile broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

-

Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Serial Dilution of this compound:

-

Add 100 µL of sterile broth to all wells of a 96-well microtiter plate, except for the first column.

-

Add 200 µL of the this compound stock solution (at twice the highest desired test concentration) to the first well of each row to be tested.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well, mixing thoroughly, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well. The eleventh well will serve as a growth control (no antimicrobial), and the twelfth well as a sterility control (broth only).

-

-

Inoculation:

-

Add 100 µL of the prepared inoculum to each well from column 1 to 11. Do not inoculate the sterility control wells (column 12).

-

-

Incubation:

-

Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria, or at an appropriate temperature and duration for other microorganisms.

-

-

Interpretation of Results:

-

The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the microorganism. This can be assessed visually or by using a microplate reader to measure optical density at 600 nm.

-

Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

96-well cell culture plates

-

Mammalian cell line of interest

-

Complete cell culture medium

-

This compound stock solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium at twice the final desired concentrations.

-

Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of the solvent used for the stock solution) and untreated control wells.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of the MTT solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

-

-

Solubilization of Formazan:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.

-

Gently mix the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Read the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control.

-

The IC50 value can be determined by plotting the percentage of cell viability against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Signaling Pathways and Experimental Workflows

Signaling Pathways

This compound has been shown to influence cellular signaling pathways, particularly those involved in cell cycle regulation and apoptosis.

-

p38 MAPK Pathway and Cyclin D1 Degradation: Research has indicated that this compound can activate the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[10][11] This activation leads to the phosphorylation of cyclin D1, a key regulator of the cell cycle, promoting its degradation and thereby inhibiting cell proliferation.[11]

Caption: this compound-induced p38 MAPK signaling leading to cyclin D1 degradation.

-

PI3K/Akt Pathway: There is evidence to suggest that quaternary ammonium compounds like benzalkonium chloride can impact the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. The disruption of this pathway can contribute to the induction of apoptosis.

Caption: Postulated inhibitory effect of this compound on the PI3K/Akt signaling pathway.

Experimental Workflows

The following diagrams illustrate the logical flow of the key experimental protocols described in this guide.

-

MIC Determination Workflow:

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

-

MTT Cytotoxicity Assay Workflow:

Caption: Workflow for MTT cytotoxicity assay.

Conclusion

This compound remains a significant compound in the fields of antisepsis and drug development due to its potent surfactant and antimicrobial properties. Understanding its mechanism of action, antimicrobial spectrum, and cytotoxic effects is crucial for its safe and effective application. The standardized protocols and visualized pathways provided in this guide offer a framework for researchers to further investigate and harness the properties of this versatile quaternary ammonium compound. As with any bioactive agent, continued research is necessary to fully elucidate its cellular interactions and to optimize its use in various applications.

References

- 1. parksideirl.com [parksideirl.com]

- 2. Susceptibility of Methicillin-Resistant and -Susceptible Staphylococcus aureus Isolates of Various Clonal Lineages from Germany to Eight Biocides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzalkonium Chlorides: Uses, Regulatory Status, and Microbial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Loss of Function in Escherichia coli Exposed to Environmentally Relevant Concentrations of Benzalkonium Chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of subinhibitory concentrations of benzalkonium chloride on the competitiveness of Pseudomonas aeruginosa grown in continuous culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. antibiotics.toku-e.com [antibiotics.toku-e.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. asianmedjam.researchcommons.org [asianmedjam.researchcommons.org]

- 9. Concentration- and Time-Dependent Effects of Benzalkonium Chloride in Human Lung Epithelial Cells: Necrosis, Apoptosis, or Epithelial Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. This compound suppresses lung cancer tumorigenesis through inducing p38-mediated cyclin D1 degradation - PMC [pmc.ncbi.nlm.nih.gov]

Benzethonium Chloride: A Repurposed Antimicrobial with Potent Anti-Neoplastic Activity

A Technical Guide on its Discovery, Mechanism of Action, and Therapeutic Potential

Audience: Researchers, scientists, and drug development professionals.